molecular formula C14H19NO3S B186454 Ethyl 2-acetamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 76981-73-2

Ethyl 2-acetamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B186454
CAS No.: 76981-73-2
M. Wt: 281.37 g/mol
InChI Key: MMOGJFVKKPVAKG-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound belonging to the class of benzo[b]thiophenes. This compound is characterized by its unique structure, which includes a tetrahydrobenzo[b]thiophene core with an ethyl ester and an acetylamino group. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate typically involves a multistep process:

    Formation of the Tetrahydrobenzo[b]thiophene Core: The initial step involves the cyclization of a suitable precursor, such as a substituted cyclohexanone, with sulfur sources like elemental sulfur or thiourea under acidic or basic conditions.

    Introduction of the Acetylamino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like chloroacetyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate may involve continuous flow processes to enhance yield and purity. Key steps include:

    Continuous Cyclization: Using a flow reactor for the cyclization step to ensure consistent reaction conditions and improved scalability.

    Automated Esterification: Employing automated systems for the esterification process to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chloroacetyl chloride in dichloromethane with triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetylamino derivatives.

Scientific Research Applications

Ethyl 2-acetamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl 2-acetamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with similar compounds like:

The uniqueness of ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate lies in its specific functional groups that confer distinct biological properties.

Properties

IUPAC Name

ethyl 2-acetamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-4-18-14(17)12-10-6-5-8(2)7-11(10)19-13(12)15-9(3)16/h8H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOGJFVKKPVAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70998263
Record name N-[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70998263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76981-73-2
Record name Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(acetylamino)-6-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076981732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70998263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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